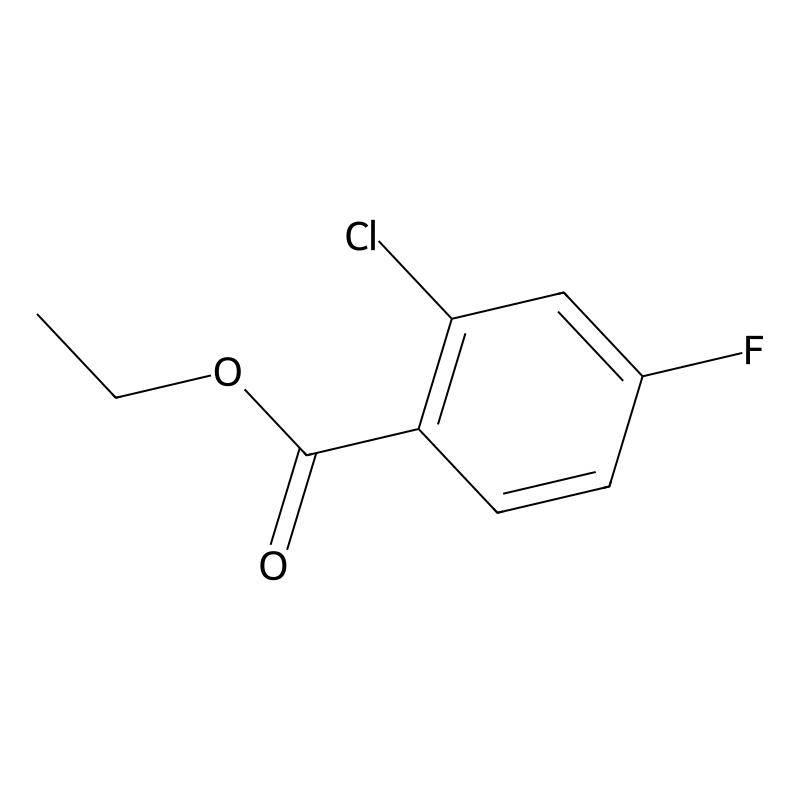Ethyl 2-chloro-4-fluorobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ethyl 2-chloro-4-fluorobenzoate is an organic compound with the molecular formula C₉H₈ClF O₂ and a molecular weight of approximately 202.61 g/mol. This compound features a benzoate structure, characterized by a benzene ring substituted with both a chlorine atom at the second position and a fluorine atom at the fourth position. It is typically encountered as a colorless to pale yellow liquid with a density of about 1.3 g/cm³ and a boiling point of approximately 242.8 °C at standard atmospheric pressure .
Currently, there is no documented information on the specific mechanism of action of ECFB in any biological system.
- Potential skin and eye irritant: The ester group and the halogen atoms might cause irritation upon contact.
- Potential respiratory irritant: Inhalation of vapors should be avoided.
- Unknown flammability: Handle with care away from heat sources until flammability data becomes available.
Organic Synthesis:
- Intermediate in the preparation of complex molecules: ECF can serve as a building block for the synthesis of more complex molecules due to its functional groups (chloro and fluoro substituents). These groups can participate in various chemical reactions, allowing researchers to create new materials with desired properties [].
Medicinal Chemistry:
- Potential biological activity: ECF's structure bears some resemblance to known bioactive compounds. This similarity has led researchers to explore its potential therapeutic effects in various disease models, including cancer and neurodegenerative diseases [, ]. However, further investigation is needed to confirm its efficacy and safety.
Material Science:
- Potential applications in liquid crystals and polymers: ECF's unique combination of functional groups may be useful in developing new liquid crystals with specific optical properties or functional polymers with tailored characteristics [, ]. However, more research is required to fully understand its potential in these areas.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
- Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to yield ethyl 2-hydroxy-4-fluorobenzoate and hydrochloric acid.
- Esterification: It can react with alcohols in the presence of an acid catalyst to form new esters.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Several methods exist for synthesizing ethyl 2-chloro-4-fluorobenzoate:
- Chlorination of Ethyl 4-fluorobenzoate: This involves treating ethyl 4-fluorobenzoate with thionyl chloride or phosphorus pentachloride under controlled conditions.
- Electrophilic Aromatic Substitution: Starting from 4-fluorobenzoic acid, chlorination can be performed using chlorinating agents such as sulfuryl chloride in the presence of a catalyst.
- Direct Fluorination: Using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can introduce fluorine into the aromatic ring during synthesis.
Each method varies in efficiency, yield, and safety considerations.
Ethyl 2-chloro-4-fluorobenzoate finds applications in:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.
- Agrochemicals: Its derivatives may be used in the formulation of pesticides or herbicides.
- Chemical Research: Utilized as a reagent in organic synthesis for developing new compounds.
Ethyl 2-chloro-4-fluorobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups, reactivity, and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-chloro-2-fluorobenzoate | C₉H₈ClF O₂ | Different chlorine and fluorine positions |
| Ethyl 2-bromo-4-fluorobenzoate | C₉H₈BrF O₂ | Bromine substitution instead of chlorine |
| Ethyl 3-chloro-5-fluorobenzoate | C₉H₈ClF O₂ | Different substitution pattern |
Uniqueness
Ethyl 2-chloro-4-fluorobenzoate is unique due to its specific arrangement of halogen substituents, which may influence its reactivity and biological properties differently compared to its analogs. The combination of chlorine and fluorine at these positions may enhance lipophilicity while altering electronic properties, making it valuable for targeted applications in medicinal chemistry.
XLogP3
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








